Cas no 93615-68-0 (TetraMethylaMMoniuM hydroxide)

TetraMethylaMMoniuM hydroxide structure
TetraMethylaMMoniuM hydroxide structure
Product Name:TetraMethylaMMoniuM hydroxide
Numero CAS:93615-68-0
MF:C4H13NO
MW:91.1521213054657
CID:858143
PubChem ID:60966
Update Time:2025-04-19

TetraMethylaMMoniuM hydroxide Proprietà chimiche e fisiche

Nomi e identificatori

    • TetraMethylaMMoniuM hydroxide
    • T1404
    • Tetramethylammonium hydroxide [UN1835] [Corrosive]
    • Tetramethylammonium hydroxide 25 wt% in Methanol
    • HSDB 8160
    • N,N,N-trimethylmethanaminium hydroxide
    • NCGC00260121-01
    • Tetramethyl ammonium hydroxide
    • A838458
    • 93615-68-0
    • Hydroxyde de tetramethylammonium
    • Methanaminium, N,N,N-trimethyl-, hydroxide
    • Tetramethylammonium hydroxide, 25% aq
    • tetramethylazanium hydroxide
    • T1460
    • Tetramethylammonium hydroxide, 25% w/w in methanol
    • TETRAMETHYLAMMONIUM HYDROXIDE, (LIQUID)
    • tetramethylazanium;hydroxide
    • UN1835
    • TMAH
    • DTXCID309108
    • DTXSID3029108
    • 5GKP7317Q2
    • 105468-35-7
    • OCG-OPD 262
    • J-524892
    • 195460-17-4
    • Methanaminium, N,N,N-trimethyl-, hydroxide (1:1)
    • NS00078439
    • T1201
    • OCG 945
    • C4H13NO
    • UNII-5GKP7317Q2
    • CAS-75-59-2
    • T0676
    • TOKUSO SD 20
    • Q420868
    • CHEMBL3187523
    • 123626-97-1
    • WGTYBPLFGIVFAS-UHFFFAOYSA-M
    • N,N,N-Trimethylmethanaminium hydroxide (1:1)
    • TMAOH
    • AKOS015903652
    • tetramethylammonium oxide
    • Tetramethylammonium Hydroxide (25% w/w solution in Water)
    • OPD 262
    • Tox21_202572
    • EC 200-882-9
    • MFCD00008280
    • Ammonium, tetramethyl-, hydroxide
    • NMD 3
    • EINECS 200-882-9
    • Hydroxyde de tetramethylammonium [French]
    • tetramethylamonium hydroxide
    • MEGAPOSIT CD 14
    • TETRAMETHYLAMMONIUM HYDROXIDE [MI]
    • NMW-W
    • 75-59-2
    • T0138
    • FT-0631314
    • 78017-87-5
    • Inchi: 1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1;/p-1
    • Chiave InChI: WGTYBPLFGIVFAS-UHFFFAOYSA-M
    • Sorrisi: [OH-].[N+](C)(C)(C)C

Proprietà calcolate

  • Massa esatta: 91.1
  • Massa monoisotopica: 91.1
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 0
  • Complessità: 19.1
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 1A^2

Proprietà sperimentali

  • Densità: 1.016 (25% aq.)
  • Punto di ebollizione: 110℃
  • Punto di infiammabilità: 6℃
  • Indice di rifrazione: 1.3806
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited